

An In-depth Technical Guide to 6-(Methylamino)nicotinonitrile

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Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

Cat. No.: B1318945

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This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic and analytical methodologies related to **6-(Methylamino)nicotinonitrile**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Information

Molecular Structure:

6-(Methylamino)nicotinonitrile possesses a pyridine ring substituted with a methylamino group at the 6-position and a nitrile group at the 3-position.

Chemical Formula: C₇H₇N₃[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 133.15 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

SMILES: CNC1=NC=C(C#N)C=C1[\[1\]](#)[\[2\]](#)

Synonyms: 3-Pyridinecarbonitrile, 6-(methylamino)-; 6-(Methylamino)-3-pyridinecarbonitrile[\[1\]](#)[\[2\]](#)

Appearance: White to off-white solid powder.[\[5\]](#)

Physicochemical and Predicted Properties

The following table summarizes key quantitative data for **6-(Methylamino)nicotinonitrile**, providing a snapshot of its chemical characteristics.

Property	Value	Source
Molecular Formula	C ₇ H ₇ N ₃	[1] [3]
Molecular Weight	133.15 g/mol	[3] [4]
CAS Number	261715-36-0	[3]
Topological Polar Surface Area (TPSA)	48.71 Å ²	
Predicted LogP	0.99498	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	1	[1]
Rotatable Bonds	1	[1]
Predicted Boiling Point	283.5 ± 25.0 °C	[5]
Predicted Density	1.13 ± 0.1 g/cm ³	[5]
Predicted pKa	3.85 ± 0.10	[5]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-(Methylamino)nicotinonitrile** is not readily available in the surveyed literature, a generalized synthetic approach can be proposed based on established methods for analogous nicotinonitrile derivatives. The following protocol is a representative example and may require optimization.

Proposed Synthesis of **6-(Methylamino)nicotinonitrile**:

This proposed synthesis involves a nucleophilic aromatic substitution reaction starting from 6-chloronicotinonitrile.

Materials:

- 6-chloronicotinonitrile
- Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
- A suitable organic solvent (e.g., ethanol, DMF)
- A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

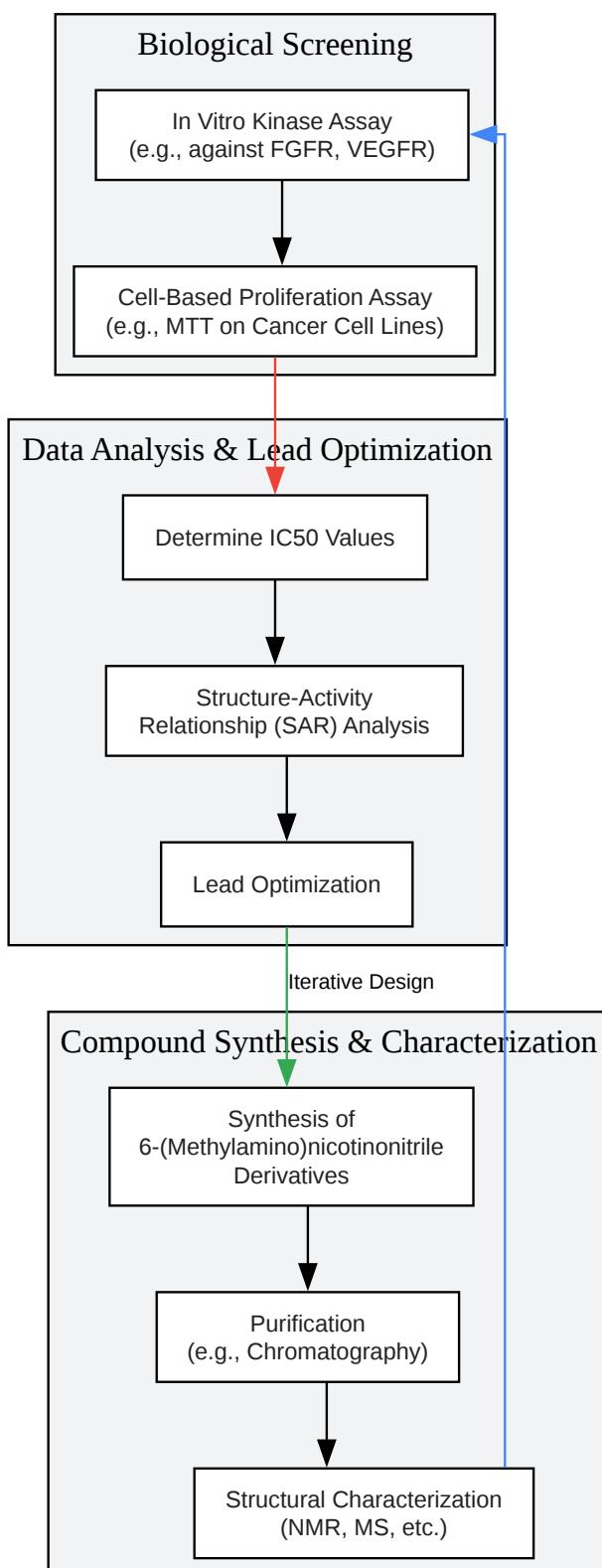
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinonitrile (1 equivalent) in a suitable organic solvent.
- Addition of Reagents: Add the non-nucleophilic base (1.5-2 equivalents) to the solution, followed by the slow addition of the methylamine solution (1.2-1.5 equivalents).
- Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
- Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **6**-

(Methylamino)nicotinonitrile.

- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Logical Workflow and Potential Applications

While specific signaling pathways involving **6-(Methylamino)nicotinonitrile** are not yet elucidated in the literature, the broader class of nicotinonitrile derivatives has garnered significant interest for its diverse biological activities, including potential applications as kinase inhibitors in cancer therapy.^{[5][6][7]} The following diagram illustrates a logical workflow for the screening of such compounds.

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Logical workflow for screening nicotinonitrile derivatives.

This workflow outlines the process from the synthesis and characterization of **6-(Methylamino)nicotinonitrile** and its analogs, through biological screening for kinase inhibitory and anti-proliferative activities, to the analysis of structure-activity relationships for lead optimization. Nicotinonitrile-based compounds have shown promise as inhibitors of various kinases, which are pivotal in cell signaling pathways often dysregulated in cancer.[8][9]

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